2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
Description
This compound features a central imidazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioether linkage connects the imidazole core to an acetonitrile moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the p-tolyl group contributes to steric bulk and hydrophobicity.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3S/c1-13-5-7-14(8-6-13)17-12-24-18(26-10-9-23)25(17)16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFMKKHJAGJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring followed by the introduction of the p-tolyl and trifluoromethylphenyl groups. The final step involves the thiolation of the imidazole ring and subsequent acetonitrile substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like penicillin, highlighting their potential as new antimicrobial agents .
Anticancer Activity
Compounds containing imidazole rings are also being investigated for their anticancer properties. Preliminary in vitro studies suggest that these compounds can induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study involving various imidazole derivatives, one compound showed significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 15 µM, indicating its potential for further development as an anticancer agent .
Material Science Applications
Beyond biological applications, This compound may find utility in material science, particularly in the development of novel polymers or as a ligand in coordination chemistry.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is higher than analogs with polar groups (e.g., -OH in ) but lower than purely hydrophobic derivatives (e.g., triazole-pyridine in ).
- Solubility : The acetonitrile group improves aqueous solubility compared to acetamide derivatives (), though less than hydroxylated analogs ().
- Thermal Stability : The trifluoromethyl group enhances stability, as seen in patent examples ().
Biological Activity
The compound 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a novel synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following functional groups:
- Imidazole ring : Known for its role in various biological activities.
- Thioether linkage : May influence the compound's reactivity and interaction with biological targets.
- Acetonitrile moiety : Contributes to the compound's solubility and stability.
Research indicates that compounds with imidazole and thioether functionalities often exhibit diverse biological activities, including:
- Anticancer activity : By targeting specific enzymes involved in cancer cell proliferation.
- Antimicrobial properties : Through disruption of microbial cell walls or inhibition of essential enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of trifluoromethyl groups has been associated with enhanced antibacterial activity against various pathogens, including resistant strains .
In Vitro Studies
In vitro assays have demonstrated that derivatives of imidazole can exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and HepG-2. For example, one study reported IC50 values ranging from 1.35 to 4.00 μM for structurally similar compounds against Mycobacterium tuberculosis .
Case Studies
- Antitumor Efficacy : A study on imidazole derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various imidazole derivatives, finding that some compounds displayed MIC values as low as 6.25 µg/mL against E. coli and K. pneumoniae .
Data Tables
Q & A
Q. How can researchers optimize the synthesis of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile to improve yield?
- Methodological Answer : Synthesis optimization involves:
- Stepwise imidazole ring formation : Use glyoxal, ammonia, and aromatic aldehydes (e.g., p-tolyl derivatives) under reflux conditions .
- Thioacetonitrile introduction : React the imidazole-2-thiol intermediate with chloroacetonitrile in the presence of a base (e.g., triethylamine) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (DMF, acetone) enhance reactivity, while absolute alcohols (ethanol, propanol) improve intermediate stability .
- Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation .
Q. Table 1: Reaction Condition Comparison
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Imidazole ring formation | Glyoxal, NH₃, p-tolyl aldehyde (reflux) | 65–70 | |
| Thioacetonitrile coupling | Chloroacetonitrile, Et₃N, DMF (60°C) | 75–80 |
Q. What spectroscopic methods are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., p-tolyl methyl at δ ~2.3 ppm) and trifluoromethyl group absence of splitting .
- FT-IR : Identify C≡N stretch (~2250 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching the theoretical mass (C₂₀H₁₄F₃N₃S: calc. 401.08) .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test COX-1/2 or kinase inhibition via fluorometric assays at 10–100 µM concentrations .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 PDB: 5KIR). Focus on π-π stacking (imidazole-p-tolyl) and hydrophobic trifluoromethyl interactions .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- Pharmacophore mapping : Identify critical features (e.g., thioether linker, nitrile group) using Schrödinger’s Phase .
Q. How to resolve contradictions in reported biological activity data across similar imidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., p-tolyl vs. 3-nitrophenyl on cytotoxicity) .
- Assay standardization : Replicate experiments under uniform conditions (e.g., 48-h incubation, 10% FBS media) to minimize variability .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., trifluoromethyl groups enhance membrane permeability) .
Q. Table 2: SAR Comparison of Analogues
| Substituent (R₁/R₂) | IC₅₀ (µM, HeLa) | LogP | Source |
|---|---|---|---|
| p-Tolyl/3-CF₃Ph (target) | 12.4 ± 1.2 | 3.8 | |
| 3-NO₂Ph/4-ClPh | 28.9 ± 2.1 | 4.1 | |
| Phenyl/o-Tolyl | 45.6 ± 3.5 | 3.2 |
Q. What strategies mitigate side reactions during the introduction of the thioacetonitrile group?
- Methodological Answer :
- Protecting groups : Temporarily protect imidazole NH with Boc groups to prevent nucleophilic attack .
- Catalyst use : Add KI (10 mol%) to accelerate SN2 displacement of chloroacetonitrile .
- Purification : Employ silica gel chromatography (hexane:EtOAc 3:1) to isolate the product from disulfide byproducts .
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition temperature (Td > 150°C suggests shelf stability) .
- Light sensitivity : Expose to UV (254 nm) for 48 h; quantify nitrile group retention via IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
